REACTION_CXSMILES
|
[C:1]1([C:7]2[N:11]=[C:10]([CH2:12][CH2:13][C:14](O)=[O:15])[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO>O1CCCC1>[C:1]1([C:7]2[N:11]=[C:10]([CH2:12][CH2:13][CH2:14][OH:15])[O:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=N1)CCC(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporation to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica (eluant: ethyl acetate-hexane (6-4))
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=N1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 485 mg | |
YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |